tert-Butyl 4-methyl-2-oxopentanoate
Description
Properties
CAS No. |
75716-87-9 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C10H18O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
IPRZICNDWOSMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Acid-Catalyzed Esterification
The most straightforward method for synthesizing tert-butyl 4-methyl-2-oxopentanoate involves the direct esterification of 4-methyl-2-oxopentanoic acid with tert-butanol under acidic conditions. This classic Fischer esterification employs sulfuric acid or p-toluenesulfonic acid as a catalyst, facilitating the nucleophilic attack of tert-butanol on the activated carbonyl group of the acid.
Reaction Conditions:
- Catalyst: Concentrated sulfuric acid (0.5–1.0 equiv)
- Solvent: Excess tert-butanol (acting as both reactant and solvent)
- Temperature: Reflux (82–85°C)
- Duration: 12–24 hours
- Yield: 60–75%
The reaction typically employs a Dean-Stark trap to remove water, driving the equilibrium toward ester formation. For instance, Xiao et al. demonstrated that molecular sieves and inert atmospheres (Schlenk technique) enhance yields by minimizing side reactions such as keto-enol tautomerization. This method is favored for its simplicity but requires rigorous dehydration to achieve optimal results.
Transesterification from Alkyl Esters
Transesterification offers an alternative route, particularly when the methyl or ethyl ester of 4-methyl-2-oxopentanoic acid is readily available. This method involves reacting methyl 4-methyl-2-oxopentanoate with tert-butanol in the presence of a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄).
Reaction Conditions:
- Catalyst: Ti(OiPr)₄ (5–10 mol%)
- Solvent: Toluene or dichloromethane
- Temperature: 80–100°C
- Duration: 6–8 hours
- Yield: 70–85%
The mechanism proceeds via the formation of a titanium alkoxide intermediate, which accelerates the exchange of alkoxy groups. This method avoids the need for strong acids, making it suitable for acid-sensitive substrates. However, the requirement for anhydrous conditions and specialized catalysts may increase production costs.
Oxidation of Hydroxy Esters
This compound can also be synthesized through the oxidation of tert-butyl 2-hydroxy-4-methylpentanoate. This two-step process involves:
- Synthesis of the hydroxy ester via asymmetric reduction or enzymatic resolution.
- Oxidation using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.
Oxidation Conditions:
- Oxidizing Agent: Dess-Martin periodinane (1.2 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Duration: 2–4 hours
- Yield: 80–90%
Yang et al. reported that enzymatic resolution with lipases provides enantiomerically pure hydroxy esters, which upon oxidation yield the desired keto ester with high optical purity. This method is ideal for applications requiring chiral specificity but involves additional steps compared to direct esterification.
Palladium-Catalyzed tert-Butoxycarbonylation
A novel approach adapted from aryl ester synthesis involves palladium-catalyzed tert-butoxycarbonylation. While primarily used for aromatic systems, this method has potential applicability for aliphatic substrates. The reaction couples boronic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a palladium catalyst.
Reaction Conditions:
- Catalyst: Pd(OAc)₂ (5 mol%) with triphenylphosphine (PPh₃)
- Solvent: Dioxane
- Temperature: 100°C
- Duration: 12–18 hours
- Yield: Up to 94% (for aryl substrates)
Although this method achieves high yields for aromatic esters, its efficacy for aliphatic compounds like this compound remains underexplored. Modifications to the catalyst system or substrate activation may broaden its utility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-methyl-2-oxopentanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 4-methyl-2-oxopentanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound is utilized in the development of drug candidates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable component in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed in the formulation of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-2-oxopentanoate involves its reactivity as an ester. In chemical reactions, the ester group can undergo hydrolysis, transesterification, or other transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 4-methyl-3-oxopentanoate
- Methyl 4-methyl-2-oxopentanoate
- Ethyl 4-methyl-2-oxopentanoate
Comparison: tert-Butyl 4-methyl-2-oxopentanoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and stability to the molecule. This makes it less prone to hydrolysis compared to its methyl and ethyl counterparts. Additionally, the tert-butyl group can influence the reactivity and selectivity of the compound in various chemical reactions.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4-methyl-2-oxopentanoate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via carbamate or esterification reactions using tert-butyl protecting groups. For example, tert-butyl derivatives are often prepared using Boc (tert-butoxycarbonyl) protection strategies. A key step involves coupling 4-methyl-2-oxopentanoic acid with tert-butyl reagents under anhydrous conditions. Purification is critical and can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Analytical techniques like HPLC or GC-MS should confirm purity (>98%) and exclude side products such as unreacted starting materials or deprotected intermediates .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent thermal degradation or hydrolysis. Use explosion-proof freezers and ground metal containers to mitigate static discharge risks. Avoid proximity to strong acids/bases or oxidizing agents. For laboratory use, aliquot small quantities to minimize repeated thawing cycles. Conduct routine stability tests (e.g., NMR or FTIR) to detect degradation products like 4-methyl-2-oxopentanoic acid .
Q. What spectroscopic techniques are most effective for characterizing tert-Butyl 4-methyl-2-oxopentanoate?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for <sup>1</sup>H; δ ~28 ppm and ~80 ppm for <sup>13</sup>C) and the keto-ester moiety (δ ~2.1–2.5 ppm for methyl branches; δ ~170–210 ppm for carbonyl carbons).
- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm<sup>-1</sup>) and absence of free carboxylic acid O-H (~2500–3500 cm<sup>-1</sup>).
- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 188.1 (M+H<sup>+</sup>) and fragmentation patterns consistent with tert-butyl loss (m/z 132.1) .
Advanced Research Questions
Q. How does this compound participate in mitochondrial oxidative decarboxylation, and what kinetic anomalies arise?
Q. What contradictions exist in the ATP dependence and oxygen sensitivity of leucine biosynthesis pathways involving this compound?
- Methodological Answer : In microbial systems, leucine biosynthesis from 4-methyl-2-oxopentanoate is ATP-independent but oxygen-sensitive due to the enzyme IlvD (dihydroxy-acid dehydratase). This creates experimental trade-offs: anaerobic conditions favor pathway flux but limit mitochondrial studies. To address this, use <sup>13</sup>C metabolic flux analysis under controlled O2 levels or employ facultative anaerobes (e.g., E. coli) for in vitro reconstitution .
Q. How can computational modeling predict the stability of tert-butyl group conformations in related compounds?
Q. What role does this compound play in depression-related metabolomic studies, and how is it quantified in biological matrices?
- Methodological Answer : As a branched-chain keto acid (BCKA), it serves as a biomarker for BCAA (branched-chain amino acid) metabolism dysregulation in depression. Quantify via LC-MS/MS using deuterated internal standards (e.g., d3-4-methyl-2-oxopentanoate). Normalize levels to valine or isoleucine concentrations to assess enzymatic blockages in BCKDH pathways .
Q. How can researchers resolve discrepancies between in vitro and in vivo oxidation rates of this compound?
- Methodological Answer : In vitro systems (e.g., isolated mitochondria) lack cytosolic factors like malate dehydrogenase, which regenerate NAD<sup>+</sup> in vivo. Supplement assays with malate (5 mM) and ADP (2 mM) to mimic physiological conditions. Compare results with in vivo tracer studies using <sup>14</sup>C-labeled 4-methyl-2-oxopentanoate .
Experimental Design & Data Contradiction Analysis
Q. How should researchers mitigate risks when handling this compound in oxygen-sensitive enzymatic assays?
Q. What statistical approaches are recommended for analyzing biphasic kinetic data in mitochondrial studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
